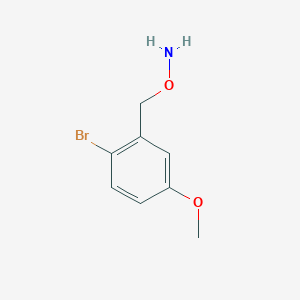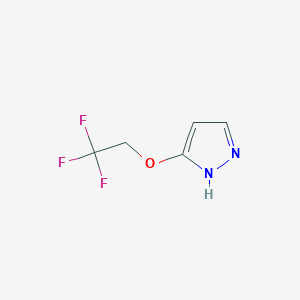![molecular formula C17H24O2 B13561602 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H24O2 It is characterized by the presence of two 2-methylprop-2-en-1-yloxy groups attached to a benzene ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,3,4-trimethylbenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Trimethylbenzene: Lacks the 2-methylprop-2-en-1-yloxy groups, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-1,3,4-trimethylbenzene: Contains methoxy groups instead of 2-methylprop-2-en-1-yloxy groups, leading to different reactivity and applications.
Uniqueness
1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the 2-methylprop-2-en-1-yloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it valuable for diverse research applications.
Propiedades
Fórmula molecular |
C17H24O2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1,3,4-trimethyl-2,5-bis(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C17H24O2/c1-11(2)9-18-16-8-13(5)17(15(7)14(16)6)19-10-12(3)4/h8H,1,3,9-10H2,2,4-7H3 |
Clave InChI |
AYJCPFNUFFCXNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OCC(=C)C)C)C)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


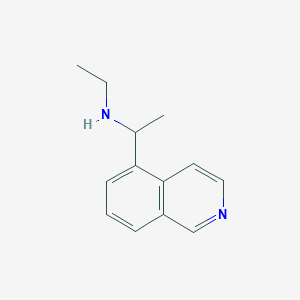
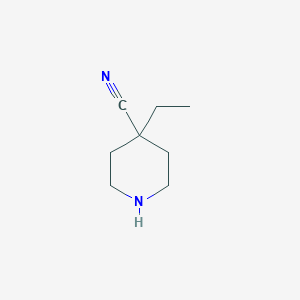
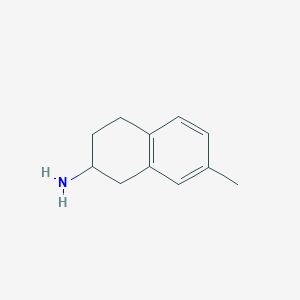
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
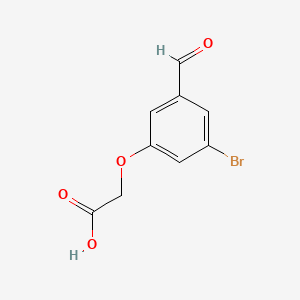


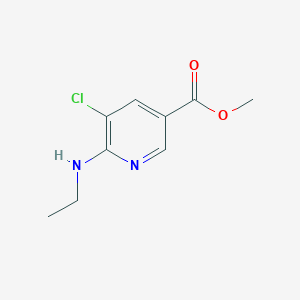
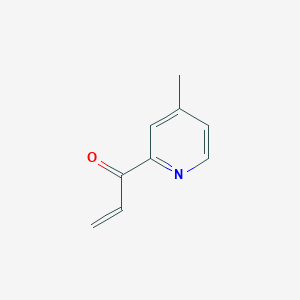
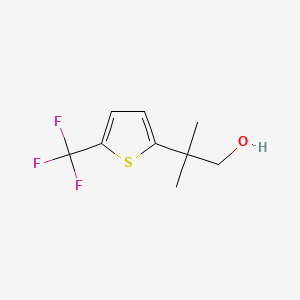
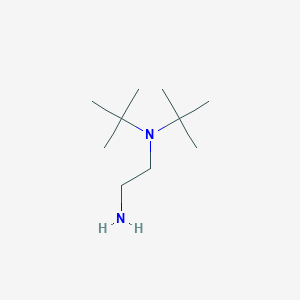
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
